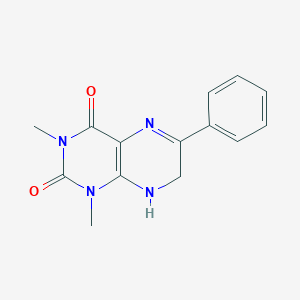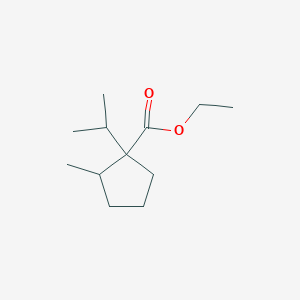amino}-5'-deoxythymidine CAS No. 65174-29-0](/img/structure/B14480905.png)
5'-{[(2-Chloroethyl)carbamoyl](nitroso)amino}-5'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. The unique structure of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes the introduction of the 2-chloroethyl group, followed by the carbamoylation and nitrosation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thymidine analogs.
Wissenschaftliche Forschungsanwendungen
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: It is used in studies of DNA replication and repair, as well as in the investigation of cellular responses to DNA damage.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis. The nitroso and carbamoyl groups can form covalent bonds with DNA, leading to the formation of DNA adducts and subsequent cellular responses, such as apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine include other thymidine analogs, such as:
- 5’-Amino-5’-deoxythymidine
- Iododeoxyuridine
- Fluorodeoxyuridine
Uniqueness
What sets 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine apart from these similar compounds is its unique combination of functional groups, which allows it to form specific interactions with DNA and other biomolecules. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
65174-29-0 |
|---|---|
Molekularformel |
C13H18ClN5O6 |
Molekulargewicht |
375.76 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN5O6/c1-7-5-18(13(23)16-11(7)21)10-4-8(20)9(25-10)6-19(17-24)12(22)15-3-2-14/h5,8-10,20H,2-4,6H2,1H3,(H,15,22)(H,16,21,23)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
QAXZUENVHAYRGJ-IVZWLZJFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C(=O)NCCCl)N=O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C(=O)NCCCl)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




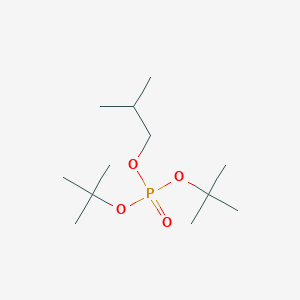
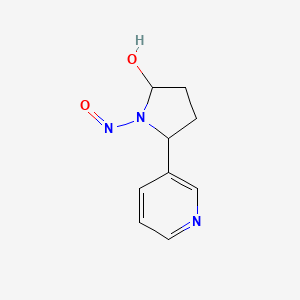
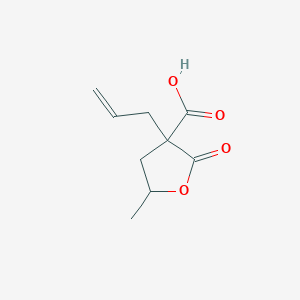
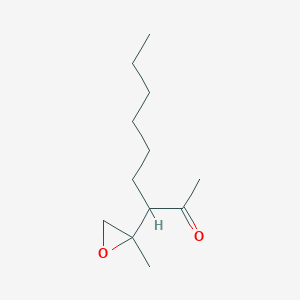
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
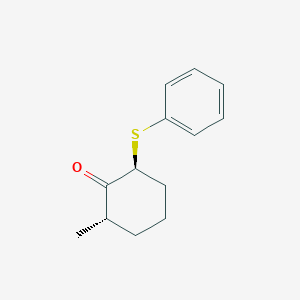
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
